Cathepsin L Selective Inhibition
Covidcil-19 demonstrates direct, high-affinity binding to the revised attenuator hairpin structure of the SARS-CoV-2 frameshifting element (FSE) with a dissociation constant (Kd) of 11 nM [1]. This represents the primary molecular interaction responsible for its frameshifting inhibition activity. In contrast, published studies on merafloxacin, another -1 PRF inhibitor, do not report a Kd value for direct binding to this specific RNA structure; its reported activity is based on functional frameshift inhibition IC50 values without direct binding affinity quantification to the attenuator hairpin [2]. This difference in characterized molecular engagement provides distinct value for experimental designs requiring validated target binding data.
| Evidence Dimension | Direct binding affinity to SARS-CoV-2 FSE attenuator hairpin |
|---|---|
| Target Compound Data | Kd = 11 nM |
| Comparator Or Baseline | Merafloxacin: Kd value not reported for this specific RNA target |
| Quantified Difference | Direct binding quantified vs. not reported; 11 nM indicates high-affinity engagement |
| Conditions | Binding assay measuring affinity to the revised attenuator hairpin structure of SARS-CoV-2 FSE |
Why This Matters
Researchers requiring direct evidence of target engagement for SARS-CoV-2 FSE attenuator hairpin binding can obtain validated Kd data for Covidcil-19, whereas alternative -1 PRF inhibitors lack comparable direct binding affinity measurements to this specific structure.
- [1] Haniff HS, Tong Y, Liu X, Chen JL, Suresh BM, Andrews RJ, Peterson JM, O'Leary CA, Benhamou RI, Moss WN, Disney MD. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders. ACS Cent Sci. 2020 Sep 30;6(10):1713-1724. doi: 10.1021/acscentsci.0c00984. PMID: 33140033. View Source
- [2] Sun Y, Yang L, et al. Restriction of SARS-CoV-2 replication by targeting programmed −1 ribosomal frameshifting. Proc Natl Acad Sci U S A. 2021 Jun 29;118(26):e2023051118. doi: 10.1073/pnas.2023051118. PMID: 34140345. View Source
